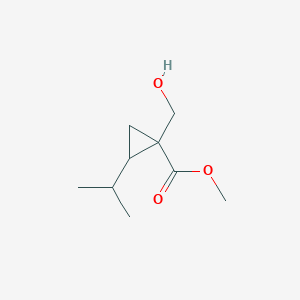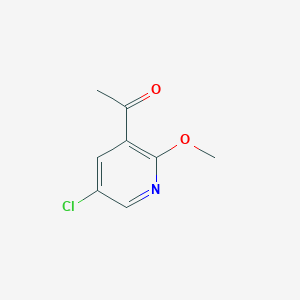
1-(5-Chloro-2-methoxypyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxypyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
准备方法
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(5-Chloro-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(5-Chloro-2-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules .
相似化合物的比较
1-(5-Chloro-2-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methoxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
1-(3,5-Dichloro-2-methoxyphenyl)ethanone: Has additional chlorine atoms, which can influence its chemical behavior and applications.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 |
InChI 键 |
XNDXXKMKTIMGRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


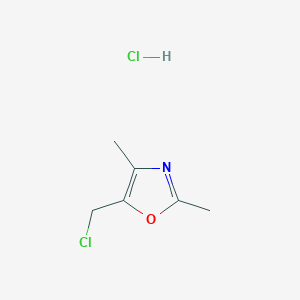
![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
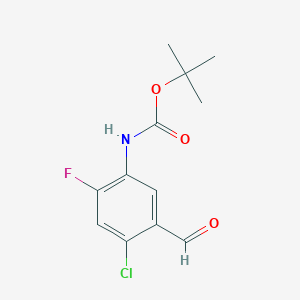
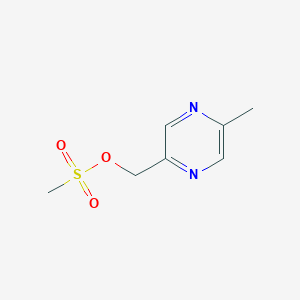
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
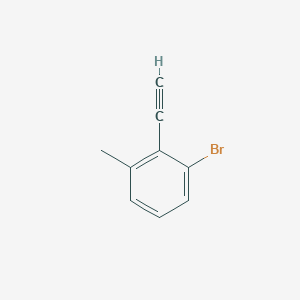
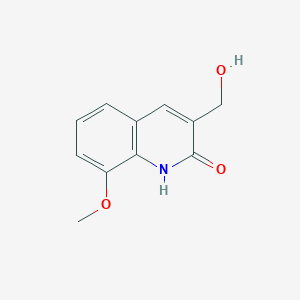
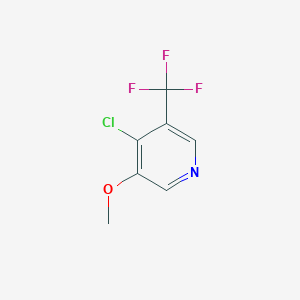
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
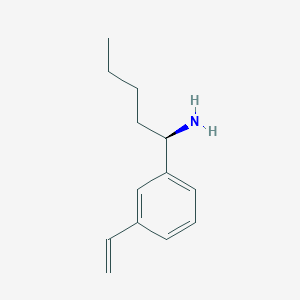
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

